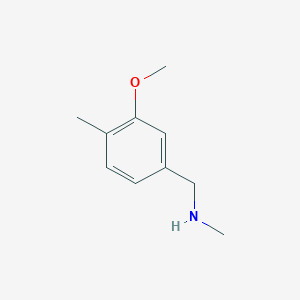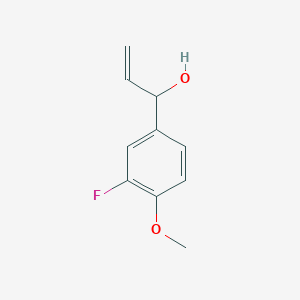
1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a prop-2-en-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-4-methoxybenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors. Additionally, the prop-2-en-1-ol moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
類似化合物との比較
1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol can be compared with similar compounds such as:
1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-ol: Similar structure but with a chloro group instead of a fluoro group.
1-(3-Bromo-4-methoxyphenyl)prop-2-en-1-ol: Similar structure but with a bromo group instead of a fluoro group.
1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine: Similar structure but with an amine group instead of an alcohol group.
Uniqueness: The presence of the fluoro group in this compound imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its chloro and bromo analogs .
特性
分子式 |
C10H11FO2 |
|---|---|
分子量 |
182.19 g/mol |
IUPAC名 |
1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H11FO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h3-6,9,12H,1H2,2H3 |
InChIキー |
VZZNKXICDOABBA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(C=C)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


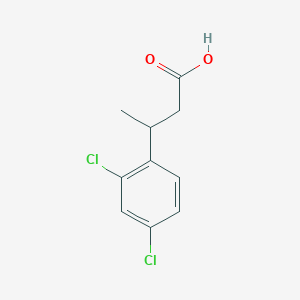
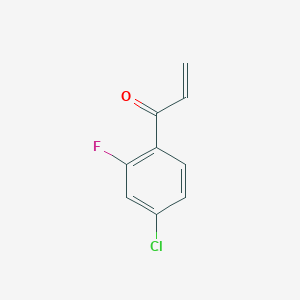
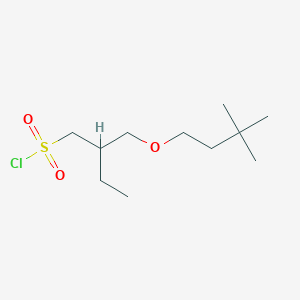
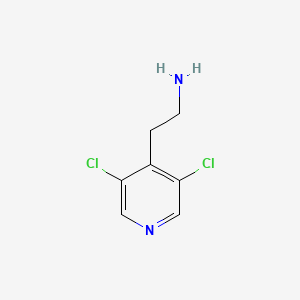
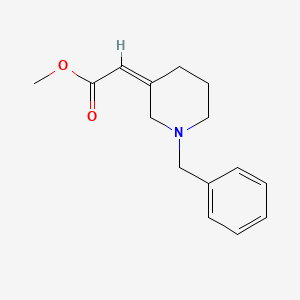
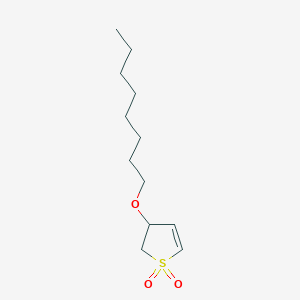
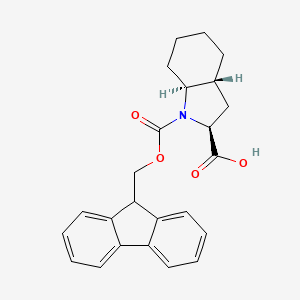
![1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride](/img/structure/B13616390.png)

![6-Azaspiro[3.5]nonane-2,5-dione](/img/structure/B13616396.png)
![4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane](/img/structure/B13616397.png)
